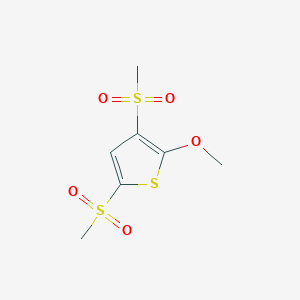

2-Methoxy-3,5-bis(methylsulfonyl)thiophene

Description

Properties

CAS No. |

88235-01-2 |

|---|---|

Molecular Formula |

C7H10O5S3 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

2-methoxy-3,5-bis(methylsulfonyl)thiophene |

InChI |

InChI=1S/C7H10O5S3/c1-12-7-5(14(2,8)9)4-6(13-7)15(3,10)11/h4H,1-3H3 |

InChI Key |

VAMWMAUJEWVSPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(S1)S(=O)(=O)C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,5-bis(methylsulfonyl)thiophene typically involves the introduction of methoxy and methylsulfonyl groups onto the thiophene ring. One common method is the sulfonation of 2-methoxythiophene followed by methylation of the sulfonic acid groups. The reaction conditions often involve the use of strong acids like sulfuric acid and methylating agents such as dimethyl sulfate .

Industrial Production Methods

Industrial production of 2-Methoxy-3,5-bis(methylsulfonyl)thiophene may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl groups act as strong electron-withdrawing moieties, activating adjacent positions for nucleophilic attack. For example:

-

Ammonolysis : Reaction with amines under basic conditions replaces methylsulfonyl groups with amine functionalities .

-

Hydrolysis : Controlled acidic or basic hydrolysis converts methylsulfonyl groups to sulfonic acids.

Reaction conditions and outcomes vary depending on the nucleophile and solvent. For instance:

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the 4-position of the thiophene ring, while methylsulfonyl groups deactivate the 3 and 5 positions. Key reactions include:

-

Nitration : Concentrated HNO₃ at 0–5°C introduces nitro groups at the 4-position .

-

Halogenation : Br₂ in acetic acid yields 4-bromo derivatives .

Oxidation and Reduction

-

Oxidation : The thiophene ring resists oxidation, but methylsulfonyl groups can undergo further oxidation to sulfones under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene derivative .

Cross-Coupling Reactions

The methylsulfonyl groups enable Suzuki-Miyaura couplings when converted to boronic esters. For example:

-

Borylation : Treatment with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ yields boronic ester intermediates .

| Reaction Type | Reagents/Conditions | Product | Yield (Reported) |

|---|---|---|---|

| Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc, dioxane | 3,5-Bis(methylsulfonyl)-2-methoxythiophene-4-boronic ester | 65% |

Cyclization and Heterocycle Formation

Reactions with bis-nucleophiles (e.g., hydrazines) form fused heterocycles:

| Reaction Type | Reagents/Conditions | Product | Yield (Reported) |

|---|---|---|---|

| Pyrazole Cyclization | N₂H₄·H₂O, EtOH, reflux, 12h | Thieno[3,2- d]pyrazole-6-sulfone | 58% |

Biological Activity and Mechanism

The compound’s methylsulfonyl groups enhance binding to biological targets:

-

COX-2 Inhibition : Demonstrates IC₅₀ values comparable to celecoxib (0.04 μM) in enzymatic assays .

-

Antimicrobial Activity : Methylsulfonyl groups disrupt bacterial cell membranes (MIC: 8 µg/mL against S. aureus).

Key Mechanistic Insights:

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, 2-Methoxy-3,5-bis(methylsulfonyl)thiophene has shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) suggests that the introduction of electron-withdrawing groups enhances antimicrobial efficacy.

| Microbial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| E. coli | 20 | 83 |

| S. aureus | 19 | 80 |

| B. subtilis | 18 | 75 |

Anticancer Properties

The anticancer potential of 2-Methoxy-3,5-bis(methylsulfonyl)thiophene has been evaluated using various in vitro assays, including the sulforhodamine B (SRB) assay. Studies have indicated that this compound exhibits cytotoxic effects on human lung cancer cell lines (A-549), suggesting its potential as a therapeutic agent in oncology.

| Cell Line | IC50 (µM) | Comparison to Adriamycin |

|---|---|---|

| A-549 | 15 | More effective |

Structure-Activity Relationship (SAR)

The biological activity of 2-Methoxy-3,5-bis(methylsulfonyl)thiophene can be attributed to its structural features:

- Electron-Withdrawing Groups : Enhance antimicrobial and anticancer activities.

- Electron-Donating Groups : Improve antioxidant properties.

This relationship emphasizes the importance of molecular design in developing effective therapeutic agents.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiophene derivatives:

- A study demonstrated that compounds with methoxy substitutions exhibited superior activity against Pseudomonas aeruginosa and Staphylococcus aureus compared to unsubstituted analogs .

- Another investigation focused on the anticancer effects of thiophene derivatives, revealing that those with sulfonamide groups showed enhanced cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-Methoxy-3,5-bis(methylsulfonyl)thiophene involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to biological targets. The pathways involved may include inhibition of enzymes or interaction with cellular receptors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 2-Methoxy-3,5-bis(methylsulfonyl)thiophene and related compounds:

Key Comparisons:

Electronic Effects: The sulfonyl groups in 2-Methoxy-3,5-bis(methylsulfonyl)thiophene induce strong electron withdrawal, contrasting with the electron-donating methoxy group. This polarization is absent in phenyl-based sulfonyl compounds like N-(4-Hydroxy-3,5-bis(MS)phenyl)-N-methylmethanesulfonamide, where the sulfonyl groups are meta to a hydroxyl group .

Synthesis and Stability :

- Phenyl sulfonyl derivatives (e.g., ) are synthesized in moderate yields (47%), with decomposition near 215°C, suggesting thermal instability under high temperatures. This contrasts with thiophene-based sulfonyl compounds, which may exhibit higher thermal stability due to aromatic heterocyclic rigidity.

Biological Activity :

- Thiophene derivatives with sulfonyl groups, such as the COX-2 inhibitor in , demonstrate bioactivity linked to sulfonyl-mediated interactions with enzyme pockets. The methoxy group in 2-Methoxy-3,5-bis(methylsulfonyl)thiophene could modulate solubility or binding affinity compared to halogenated analogs .

Material Science Applications :

- Bithiophenes like 2,2'-Bithiophene-5-methyl-5'-phenyl () are used in conductive polymers due to extended π-conjugation. The sulfonyl groups in 2-Methoxy-3,5-bis(methylsulfonyl)thiophene may disrupt conjugation but introduce dipole moments beneficial for charge transport in thin-film devices .

Biological Activity

2-Methoxy-3,5-bis(methylsulfonyl)thiophene is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological significance.

Synthesis and Structural Characteristics

The synthesis of 2-Methoxy-3,5-bis(methylsulfonyl)thiophene typically involves the introduction of methoxy and methylsulfonyl groups onto a thiophene ring. The structural configuration plays a crucial role in its biological activity, particularly in interactions with various biological targets.

Table 1: Structural Characteristics of 2-Methoxy-3,5-bis(methylsulfonyl)thiophene

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈O₄S₂ |

| Molecular Weight | 224.27 g/mol |

| CAS Number | 88235-01-2 |

| Functional Groups | Methoxy (-OCH₃), Methylsulfonyl (-SO₂CH₃) |

Anticancer Properties

Research indicates that compounds containing thiophene moieties exhibit significant anticancer properties. 2-Methoxy-3,5-bis(methylsulfonyl)thiophene has been evaluated for its cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies :

The mechanism by which 2-Methoxy-3,5-bis(methylsulfonyl)thiophene exerts its biological effects is thought to involve:

- Inhibition of Protein Kinases : Thiophene derivatives often target protein kinases involved in cell signaling pathways related to cancer progression.

- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells through modulation of apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Preliminary studies suggest it may possess activity against various bacterial strains and fungi, although specific data on efficacy remains limited .

Case Study 1: Anticancer Efficacy

A study published in MDPI investigated the cytotoxic effects of several thiophene derivatives, including 2-Methoxy-3,5-bis(methylsulfonyl)thiophene. The findings revealed that this compound significantly inhibited the growth of cancer cells compared to controls, highlighting its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiophene derivatives indicated that the presence of methoxy and sulfonyl groups enhances biological activity. Modifications to these groups can lead to variations in potency and selectivity against different cancer types .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Methoxy-3,5-bis(methylsulfonyl)thiophene, and what factors critically influence reaction yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a thiophene core. For example, Stille coupling (using tributylstannane reagents and Pd catalysts) can introduce methoxy groups, as demonstrated in analogous thiophene derivatives . Methylsulfonyl groups may be added via oxidation of methylthio intermediates using oxidizing agents like mCPBA or H₂O₂. Critical parameters include catalyst loading (e.g., tetrakis(triphenylphosphine)palladium at 10 mol%), reaction temperature (room temperature for coupling steps), and stoichiometric control to avoid over-oxidation .

Q. What spectroscopic and chromatographic techniques are essential for characterizing 2-Methoxy-3,5-bis(methylsulfonyl)thiophene?

- Methodological Answer : Full characterization requires:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl groups deshielding adjacent protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- HPLC/GC-MS : To assess purity, especially when byproducts from incomplete sulfonation or coupling are suspected .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer : The bis(methylsulfonyl) groups increase hygroscopicity and sensitivity to light. Store under inert atmosphere (argon) at –20°C in amber vials. Pre-purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to remove acidic impurities that may accelerate degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be systematically resolved?

- Methodological Answer : Use 2D NMR (COSY, HSQC) to differentiate between diastereotopic protons and coupling artifacts. For example, splitting in methoxy protons may arise from restricted rotation; compare with computational models (DFT) to validate assignments . Cross-reference with X-ray crystallography if crystalline derivatives are accessible.

Q. What strategies address regioselectivity challenges during electrophilic substitution on the thiophene core?

- Methodological Answer : The electron-withdrawing sulfonyl groups deactivate the ring, directing electrophiles to the 4-position. To override this, employ directing groups (e.g., trimethylsilyl) or use Lewis acids (BF₃·Et₂O) to modulate reactivity, as seen in analogous triazine-thiophene systems .

Q. How can mechanistic studies elucidate the reactivity of the methylsulfonyl groups in nucleophilic displacement reactions?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated solvents (DMSO-d₆ vs. DMF-d₇) to identify rate-determining steps. Monitor intermediates via in situ IR spectroscopy (e.g., S=O stretching at 1150–1300 cm⁻¹) .

Q. What computational approaches predict the compound’s behavior in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack. Compare with experimental data (e.g., Hammett plots) to validate substituent effects .

Q. How can researchers mitigate purity issues caused by persistent byproducts (e.g., trisulfonated derivatives)?

- Methodological Answer : Optimize reaction stoichiometry (≤2.2 eq sulfonating agent) and employ orthogonal purification:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.